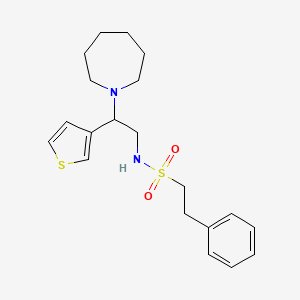

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

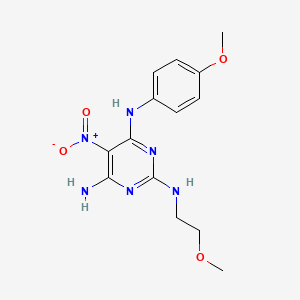

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, commonly known as A-317491, is a potent and selective blocker of the purinergic P2X3 receptor. This receptor is involved in the transmission of pain signals, making A-317491 a potential therapeutic agent for the treatment of chronic pain.

Scientific Research Applications

Chemical Synthesis and Characterization

A significant area of research involves the synthesis and characterization of compounds related to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide. For example, the study of regioselectivity in the cyclization reactions of thiourea derivatives to form 2-R-imino-1,3-thiazoline derivatives highlights the importance of understanding the chemical structure and reactivity of such compounds (Perekhoda et al., 2017). This research provides insights into the synthesis processes that could be applied to related sulfonamide compounds, including this compound, emphasizing the role of modern physical and physico-chemical methods in confirming compound structures.

Materials Science and Corrosion Inhibition

Research into sulfonamides also extends into materials science, particularly in the context of corrosion inhibition. The study of thiophene Schiff base derivatives, for example, demonstrates the potential of sulfonamide compounds in protecting materials from corrosion, which could be relevant for derivatives like this compound (Daoud et al., 2014). This research highlights how such compounds can offer efficient corrosion inhibition and how their effectiveness can be enhanced by increasing their concentration.

Biological Applications

While avoiding specifics on drug use, dosage, and side effects, it's worth noting that sulfonamide derivatives, including structures similar to this compound, often undergo investigation for various biological activities. Studies such as the synthesis and characterization of celecoxib derivatives, which evaluated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscore the diverse biological relevance of sulfonamide compounds (Küçükgüzel et al., 2013). These findings point to the potential biomedical applications of this compound and related compounds, albeit within a non-drug context.

Catalysis and Chemical Reactions

Another application area is catalysis, where sulfonamide compounds might act as ligands or catalysts in various chemical reactions. Research into Ru(III) complexes involving azo dye ligands with sulfonamide groups, for example, has explored their catalytic activities for reactions like the dehydrogenation of benzylamine to benzonitrile (El-Sonbati et al., 2015). This suggests potential catalytic roles for sulfonamide derivatives in synthetic chemistry and industrial applications.

properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2S2/c23-26(24,15-11-18-8-4-3-5-9-18)21-16-20(19-10-14-25-17-19)22-12-6-1-2-7-13-22/h3-5,8-10,14,17,20-21H,1-2,6-7,11-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUAVHWZMHDIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)

![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)

![1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2839840.png)

![Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2839845.png)